![molecular formula C26H29ClN4O2S B2965549 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422283-39-4](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C26H29ClN4O2S and its molecular weight is 497.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
CCR4 Antagonists for Inflammation and Dermatitis
A study focused on improving the potency of CC chemokine receptor-4 (CCR4) antagonists, leading to the synthesis of a compound that demonstrated strong inhibition of human/mouse chemotaxis. Oral administration of this compound showed anti-inflammatory activity in a murine model of acute dermatitis, suggesting potential therapeutic applications for inflammatory conditions (Yokoyama et al., 2009).
Antibacterial and Antifungal Activity
Another research effort synthesized novel quinazolinone analogs, showing significant biological activity against standard bacterial and fungal strains. These findings highlight the antimicrobial potential of quinazolinone derivatives (ANISETTI & Reddy, 2012).
Antifungal Activity of Quinazolinone Derivatives
Quinazolinone derivatives were also studied for their antifungal activities, revealing potential for the development of new antifungal agents (Shivan & Holla, 2011).
Antihypertensive Agents
The synthesis and testing of piperidine derivatives with a quinazoline ring system as potential antihypertensive agents were explored. Among these, specific compounds produced strong hypotension in a spontaneously hypertensive rat model, indicating their potential as antihypertensive medications (Takai et al., 1986).
Mécanisme D'action
The compound also contains a piperidine ring, which is a common feature in many biologically active compounds. Piperidine derivatives can interact with a variety of targets in the body, including neurotransmitter receptors and ion channels .
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would depend on many factors, including its chemical structure and the route of administration. For example, compounds with high lipophilicity are often well absorbed and can cross cell membranes easily, but they may also be extensively metabolized, which can affect their bioavailability .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound. For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-chlorobenzylamine with 4-piperidin-1-ylpiperidine-1-carboxylic acid, followed by cyclization and sulfanylation to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "4-piperidin-1-ylpiperidine-1-carboxylic acid", "Thionyl chloride", "Sodium sulfide", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 4-piperidin-1-ylpiperidine-1-carboxylic acid using acetic acid and ethanol as solvents and EDCI/HOBt as coupling agents to form the intermediate product.", "Step 2: Cyclization of the intermediate product using sodium hydroxide as a base to form the quinazolinone ring.", "Step 3: Sulfanylation of the quinazolinone ring using thionyl chloride and sodium sulfide to form the final product." ] } | |
Numéro CAS |
422283-39-4 |
Formule moléculaire |
C26H29ClN4O2S |
Poids moléculaire |
497.05 |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C26H29ClN4O2S/c27-20-7-4-18(5-8-20)17-31-25(33)22-9-6-19(16-23(22)28-26(31)34)24(32)30-14-10-21(11-15-30)29-12-2-1-3-13-29/h4-9,16,21H,1-3,10-15,17H2,(H,28,34) |
Clé InChI |
XMXOAGVFJWYQPD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965466.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2965467.png)
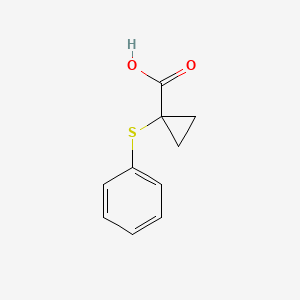
![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2965470.png)
![2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine](/img/structure/B2965474.png)
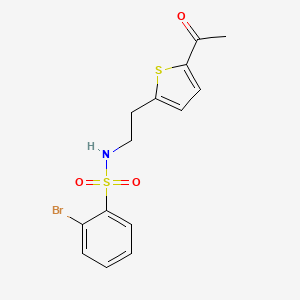
![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2965476.png)
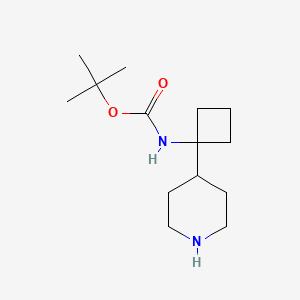

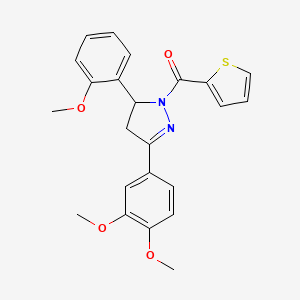
![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide](/img/structure/B2965487.png)
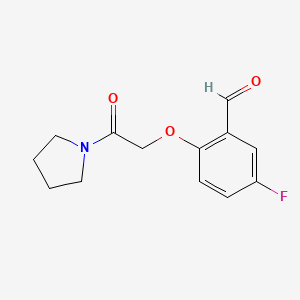
![[1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2965489.png)
